molecular formula C₂₁H₂₅NO₁₁S B1139998 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside CAS No. 35785-42-3

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside

Cat. No.: B1139998
CAS No.: 35785-42-3
M. Wt: 499.49
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside is a biochemical compound primarily used in glycoscience research. It is a derivative of galactose, a type of sugar, and is often utilized in studies involving carbohydrate chemistry, glycan formation and degradation, and protein-glycan interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside typically involves the acetylation of 1-thio-beta-D-galactopyranoside followed by the introduction of the 4-nitrobenzyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The nitrobenzyl group is then introduced using 4-nitrobenzyl bromide in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems such as chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects primarily through its interactions with glycan-binding proteins and enzymes involved in glycan synthesis and degradation. The 4-nitrobenzyl group serves as a protective group that can be selectively removed under specific conditions, allowing for controlled manipulation of the glycan structure. The acetyl groups protect the hydroxyl groups of the sugar, preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside
  • 4-Methylbenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside
  • 4-Chlorobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside

Uniqueness

4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside is unique due to the presence of the 4-nitrobenzyl group, which provides specific reactivity and protection during synthetic processes. This makes it particularly useful in controlled glycosylation reactions and in studies requiring selective deprotection of glycan structures .

Properties

IUPAC Name

[(3S,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11S/c1-11(23)29-9-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)21(33-17)34-10-15-5-7-16(8-6-15)22(27)28/h5-8,17-21H,9-10H2,1-4H3/t17?,18-,19?,20?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFJYPUDGFUYCK-BVSWNFQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C([C@@H](O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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